molecular formula C12H9NO3 B8751338 2-Nitro-[1,1'-biphenyl]-4-OL

2-Nitro-[1,1'-biphenyl]-4-OL

Cat. No.: B8751338
M. Wt: 215.20 g/mol
InChI Key: SHOZVPOSHBHQNY-UHFFFAOYSA-N
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Description

2-Nitro-[1,1'-biphenyl]-4-OL (CAS: 20281-23-6) is a nitro-substituted biphenyl derivative with the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.20 g/mol . Structurally, it consists of two benzene rings connected by a single bond (biphenyl backbone), with a hydroxyl (-OH) group at the 4-position of one ring and a nitro (-NO₂) group at the 2'-position of the adjacent ring. This compound is also known by synonyms such as 2'-Nitro-[1,1'-biphenyl]-4-ol and 4-Hydroxy-2'-nitrobiphenyl . It is primarily utilized in pharmaceutical and chemical research as an intermediate for synthesizing complex organic molecules .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

3-nitro-4-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8,14H

InChI Key

SHOZVPOSHBHQNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-[1,1’-biphenyl]-4-OL typically involves nitration and hydroxylation reactions. One common method is the nitration of biphenyl followed by selective hydroxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The hydroxylation step can be carried out using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of 2-Nitro-[1,1’-biphenyl]-4-OL often involves large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-[1,1’-biphenyl]-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-[1,1’-biphenyl]-4-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl structures.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Nitro-[1,1’-biphenyl]-4-OL involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Positional Isomers

  • 4'-Nitro-[1,1'-biphenyl]-4-ol (CAS: 3916-44-7): Shares the same molecular formula (C₁₂H₉NO₃) but differs in substituent placement, with the nitro group at the 4'-position instead of 2' .
  • 3-Nitro-[1,1'-biphenyl]-4-ol (UNII: ARF4GZ3MF3):

    • Nitro group at the 3-position creates distinct electronic effects, altering acidity and reactivity compared to the 2'-nitro isomer .

Halogen-Substituted Analogues

  • 2-Chloro-[1,1'-biphenyl]-4-ol (CAS: 92-04-6): Molecular formula C₁₂H₉ClO (MW: 204.65 g/mol) . The chloro substituent is less electron-withdrawing than nitro, resulting in lower acidity of the phenolic -OH group.

Simpler Nitrophenol Derivatives

  • 4-Nitrophenol sodium salt dihydrate (CAS: 824-78-2): Molecular formula NO₂C₆H₄ONa·2H₂O (MW: 197.12 g/mol) . Lacks the biphenyl backbone, reducing steric complexity but offering higher water solubility due to the ionic sodium salt form.

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Nitro-[1,1'-biphenyl]-4-OL 20281-23-6 C₁₂H₉NO₃ 215.20 -OH (4), -NO₂ (2') High polarity, intermediate reactivity
4'-Nitro-[1,1'-biphenyl]-4-OL 3916-44-7 C₁₂H₉NO₃ 215.20 -OH (4), -NO₂ (4') Enhanced solubility in polar solvents
2-Chloro-[1,1'-biphenyl]-4-OL 92-04-6 C₁₂H₉ClO 204.65 -OH (4), -Cl (2) Lower acidity, halogen-mediated reactivity
4-Nitrophenol sodium salt dihydrate 824-78-2 NO₂C₆H₄ONa·2H₂O 197.12 -ONa (4), -NO₂ (4) High water solubility, ionic character

Research Findings

Electronic Effects: The ortho-nitro group in this compound increases the acidity of the phenolic -OH group compared to its 4'-nitro isomer due to stronger intramolecular electron-withdrawing effects . Chloro-substituted analogues exhibit reduced reactivity in electrophilic substitution reactions compared to nitro derivatives, as -Cl is a weaker electron-withdrawing group .

Solubility and Stability: The sodium salt of 4-nitrophenol () demonstrates superior aqueous solubility (>50 mg/mL) compared to biphenyl-based nitro compounds, which are typically soluble in organic solvents like DMSO or ethanol . Deuterated derivatives (e.g., 4-Nitrophenol-2,3,5,6-d4) are critical for isotopic labeling in kinetic studies .

Applications: Biphenyl nitro derivatives are preferred in drug synthesis for their structural rigidity and ability to act as scaffolds for kinase inhibitors . Simpler nitrophenols are widely used as pH indicators or enzyme substrates due to their chromophoric properties .

Notes:

  • Substituent position (ortho vs. para) profoundly influences physicochemical properties and biological activity.
  • Commercial availability varies; for example, this compound is supplied by Hairui Chem as a pharmaceutical intermediate, while halogenated analogues are common in agrochemical research .
  • Structural complexity in biphenyl derivatives often necessitates tailored synthetic routes, unlike simpler nitrophenols .

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